molecular formula C16H15Cl4NO B14669300 4-ethoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline CAS No. 38766-69-7

4-ethoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline

Cat. No.: B14669300
CAS No.: 38766-69-7
M. Wt: 379.1 g/mol
InChI Key: DPXUUGFAZNUGQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline is an organic compound with a complex structure It is characterized by the presence of an ethoxy group, a trichloromethyl group, and a chlorophenyl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline typically involves multiple steps. One common method includes the reaction of 4-chloroaniline with 2,2,2-trichloro-1-(4-chlorophenyl)ethanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-ethoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Dicofol: A pesticide with a similar trichloromethyl group.

    4,4’-DDT: An insecticide with a similar chlorophenyl structure.

Uniqueness

4-ethoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline is unique due to the presence of the ethoxy group and the specific arrangement of its functional groups

Properties

CAS No.

38766-69-7

Molecular Formula

C16H15Cl4NO

Molecular Weight

379.1 g/mol

IUPAC Name

4-ethoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline

InChI

InChI=1S/C16H15Cl4NO/c1-2-22-14-9-7-13(8-10-14)21-15(16(18,19)20)11-3-5-12(17)6-4-11/h3-10,15,21H,2H2,1H3

InChI Key

DPXUUGFAZNUGQX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.